4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester, (E)- (9CI)
Description
This compound belongs to the class of α,β-unsaturated esters with a nitrophenyl substituent. Its structure features a conjugated enone system (3-oxo group), a methyl ester, and a 2-nitrophenyl group at the 5-position of the pentenoic acid chain. The (E)-stereochemistry indicates trans-configuration of the double bond.
Properties
IUPAC Name |
methyl (E)-5-(2-nitrophenyl)-3-oxopent-4-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO5/c1-18-12(15)8-10(14)7-6-9-4-2-3-5-11(9)13(16)17/h2-7H,8H2,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFCOOECPQZDM-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester, (E)- (9CI) typically involves the reaction of 4-pentenoic acid with 2-nitrobenzaldehyde under specific conditions to form the desired product. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester, (E)- (9CI) can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters or amides.
Scientific Research Applications
4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester, (E)- (9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester, (E)- (9CI) involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to various biological effects. The ester group can be hydrolyzed to release the active acid form, which can further interact with cellular components.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The following table summarizes key structural and molecular differences between the target compound and its analogs:
Key Differences and Implications
Substituent Effects
- Nitrophenyl vs. Phenyl/Cyclohexyl: The 2-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, enhancing electrophilicity of the enone system compared to phenyl () or cyclohexyl () analogs. This could increase reactivity in Michael addition reactions or interactions with biological targets (e.g., enzyme inhibition) .
- Hydroxy vs. Oxo Groups: Analogs with a hydroxy group () exhibit hydrogen-bonding capability, improving water solubility but reducing stability under oxidative conditions.
Ester Variations
- Methyl vs. Ethyl Esters : Ethyl esters (e.g., ) generally have higher lipophilicity and slower hydrolysis rates than methyl esters, affecting bioavailability and metabolic clearance. The target compound’s methyl ester may favor faster enzymatic degradation .
Additional Functional Groups
- Acetyl and Protected Amino Groups: The acetyl group in enhances electrophilicity, making the compound more reactive in nucleophilic reactions. In contrast, the tert-butoxycarbonylamino group in serves as a protective moiety, likely for prodrug applications .
Stereochemistry and Conformation
- The (E)-configuration in the target compound and ’s 3-pentenoic acid derivative influences spatial arrangement. Trans-configuration may reduce steric hindrance compared to cis-isomers, facilitating binding to planar biological targets .
Biological Activity
4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester, (E)- (9CI) is an organic compound with a complex structure that includes a nitrophenyl group and a methyl ester functional group. This compound has garnered attention in scientific research due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.
The compound has the CAS number 139445-59-3. It is typically synthesized through the reaction of 4-pentenoic acid with 2-nitrobenzaldehyde in the presence of a base like sodium hydroxide or potassium carbonate, often using solvents such as ethanol or methanol. The reaction generally requires heating to facilitate product formation.
The biological activity of this compound is primarily attributed to the interaction of the nitrophenyl group with specific enzymes or receptors. The ester group can be hydrolyzed to release the active acid form, which may interact further with cellular components.
Antimicrobial Properties
Research indicates that compounds similar to 4-Pentenoic acid exhibit antimicrobial properties. A study on related compounds demonstrated significant inhibition against various bacterial strains, suggesting potential applications in medicinal chemistry .
Anti-inflammatory Effects
In vitro studies have shown that this compound may possess anti-inflammatory properties. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines and mediators, which could be beneficial in treating inflammatory diseases.
Case Studies
- Antioxidant Activity : In studies assessing antioxidant potential, derivatives of similar compounds exhibited free radical scavenging activities with IC50 values indicating their effectiveness compared to standard antioxidants like ascorbic acid .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. Results showed promising IC50 values, suggesting potential use in treating neurodegenerative diseases .
Comparative Analysis
The following table summarizes the biological activities of 4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester compared to similar compounds:
| Compound Name | Antioxidant Activity (IC50) | AChE Inhibition (IC50) | BChE Inhibition (IC50) |
|---|---|---|---|
| 4-Pentenoic acid, 5-(2-nitrophenyl)-3-oxo-, methyl ester | 70 μg/mL | 48 μg/mL | 90 μg/mL |
| Similar Compound A | 32 μg/mL | 25 μg/mL | 30 μg/mL |
| Similar Compound B | 29 μg/mL | Not tested | Not tested |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
